molecular formula C11H18OSi B14698313 Silane, (4-ethylphenoxy)trimethyl- CAS No. 17993-90-7

Silane, (4-ethylphenoxy)trimethyl-

Cat. No.: B14698313
CAS No.: 17993-90-7
M. Wt: 194.34 g/mol
InChI Key: KIEPAPDECCHXNJ-UHFFFAOYSA-N
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Description

Silane, (4-ethylphenoxy)trimethyl-: is an organosilicon compound with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.3455 g/mol . This compound is known for its unique chemical structure, which includes a silane group bonded to a 4-ethylphenoxy group. It is used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (4-ethylphenoxy)trimethyl- typically involves the reaction of 4-ethylphenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows:

4-ethylphenol+trimethylchlorosilaneSilane, (4-ethylphenoxy)trimethyl-+HCl\text{4-ethylphenol} + \text{trimethylchlorosilane} \rightarrow \text{Silane, (4-ethylphenoxy)trimethyl-} + \text{HCl} 4-ethylphenol+trimethylchlorosilane→Silane, (4-ethylphenoxy)trimethyl-+HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound .

Industrial Production Methods: In industrial settings, the production of Silane, (4-ethylphenoxy)trimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Silane, (4-ethylphenoxy)trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Silane, (4-ethylphenoxy)trimethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in surface modification and as a coupling agent in polymer chemistry .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems .

Industry: Industrially, Silane, (4-ethylphenoxy)trimethyl- is used in the production of adhesives, sealants, and coatings.

Mechanism of Action

The mechanism of action of Silane, (4-ethylphenoxy)trimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then react with other compounds to form stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications .

Comparison with Similar Compounds

  • Trimethylsilyl chloride
  • Trimethylsilyl ether
  • Phenyltrimethylsilane

Comparison: Silane, (4-ethylphenoxy)trimethyl- is unique due to the presence of the 4-ethylphenoxy group, which imparts specific reactivity and stability. Compared to other similar compounds, it offers enhanced performance in surface modification and adhesion applications .

Properties

CAS No.

17993-90-7

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(4-ethylphenoxy)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

KIEPAPDECCHXNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)O[Si](C)(C)C

Origin of Product

United States

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